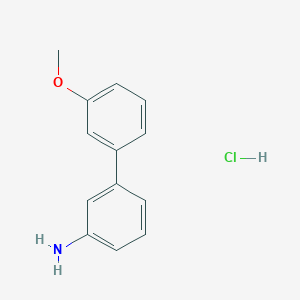

3'-Methoxybiphenyl-3-ylamine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound designated as 3-(3-methoxyphenyl)aniline hydrochloride. The base structure without the hydrochloride salt carries the Chemical Abstracts Service registry number 400748-70-1, while the hydrochloride salt form is catalogued under registry number 811842-36-1. The molecular formula for the hydrochloride salt is C13H14ClNO, reflecting the addition of hydrochloric acid to the free base compound.

The molecular weight analysis reveals distinct values for different forms of the compound. The free base form, with molecular formula C13H13NO, exhibits a molecular weight of 199.25 grams per mole. Upon salt formation with hydrochloric acid, the molecular weight increases to approximately 235.71 grams per mole, demonstrating the characteristic mass addition expected from hydrochloride salt formation. This molecular weight difference serves as a critical identification parameter for distinguishing between the free base and salt forms during analytical procedures.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C13H13NO | C13H14ClNO |

| Molecular Weight (g/mol) | 199.25 | 235.71 |

| Chemical Abstracts Service Number | 400748-70-1 | 811842-36-1 |

| International Union of Pure and Applied Chemistry Name | 3-(3-methoxyphenyl)aniline | 3-(3-methoxyphenyl)aniline hydrochloride |

Alternative nomenclature systems recognize this compound through various synonyms, including 3'-Methoxy-biphenyl-3-ylamine and [1,1'-Biphenyl]-3-amine, 3'-methoxy-. These naming variations reflect different approaches to describing the biphenyl connectivity and functional group positioning, but all refer to the identical chemical structure characterized by a methoxy group at the 3' position of one phenyl ring and an amino group at the 3 position of the connected phenyl ring.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structural characteristics of this compound demonstrate the typical biphenyl framework with specific conformational preferences influenced by the substitution pattern. The molecular structure consists of a biphenyl skeleton featuring a methoxy group (-OCH₃) attached to one phenyl ring and an amino group (-NH₂) positioned on the other phenyl ring. This substitution pattern creates an asymmetric biphenyl system with distinct electronic and steric properties.

The presence of both electron-donating methoxy and amino functional groups significantly influences the compound's conformational preferences and intermolecular interactions. The methoxy group enhances solubility and bioavailability characteristics, while the amino group provides hydrogen bonding capabilities that affect crystal packing arrangements. These functional groups contribute to the overall molecular geometry and influence the compound's physical properties through their electronic effects on the aromatic system.

Crystallographic analysis of related biphenyl amine compounds reveals typical bond lengths and angles consistent with aromatic systems. The biphenyl linkage generally exhibits rotational freedom around the central carbon-carbon bond, allowing for various conformational states depending on crystal packing forces and intermolecular interactions. The hydrochloride salt formation introduces additional structural complexity through ionic interactions between the protonated amino group and the chloride anion.

Comparative Analysis of Tautomeric and Resonance Forms

The electronic structure of this compound involves extensive conjugation throughout the biphenyl system, with significant contributions from resonance forms that delocalize electron density across the aromatic rings. The methoxy group at the 3' position acts as an electron-donating substituent through resonance, contributing electron density to the aromatic system and influencing the overall electronic distribution. This electron donation enhances the nucleophilicity of specific positions on the aromatic rings and affects the compound's reactivity patterns.

The amino group positioned at the 3 position of the biphenyl system provides additional resonance stabilization through its lone pair electrons. In the free base form, these electrons can participate in resonance with the aromatic system, contributing to the overall electron density distribution. However, upon protonation to form the hydrochloride salt, the amino group loses its electron-donating character and becomes electron-withdrawing, significantly altering the electronic properties of the molecule.

Resonance forms demonstrate the electron delocalization pathways within the molecule, with particular emphasis on the interaction between the methoxy and amino substituents through the biphenyl framework. The presence of these functional groups creates multiple resonance contributors that stabilize the overall structure and influence chemical reactivity. The electron-donating nature of the methoxy group enhances nucleophilicity at ortho and para positions relative to its attachment point, while the amino group provides similar activation patterns on its respective ring system.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The aromatic proton signals typically appear in the 6.5-7.5 parts per million region, with specific multiplicity patterns reflecting the substitution environment of each aromatic hydrogen. The methoxy group produces a distinctive singlet around 3.8 parts per million, integrating for three protons and serving as a diagnostic signal for structural identification.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework, with aromatic carbons appearing in the 110-160 parts per million range and the methoxy carbon appearing around 55 parts per million. The quaternary carbon signals provide information about the biphenyl linkage and substitution patterns, while the methoxy carbon serves as an additional structural marker. Integration patterns and chemical shift values allow for complete structural assignment and confirmation of the proposed molecular structure.

| Spectroscopic Method | Key Diagnostic Features |

|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic signals (6.5-7.5 ppm), Methoxy singlet (~3.8 ppm), Amino protons (variable) |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons (110-160 ppm), Methoxy carbon (~55 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 199 (free base) or characteristic fragmentation |

| Infrared Spectroscopy | Amino stretching (3300-3500 cm⁻¹), Aromatic stretching (3000-3100 cm⁻¹) |

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of biphenyl amine compounds. The molecular ion peak appears at mass-to-charge ratio 199 for the free base form, with characteristic fragmentation involving loss of the methoxy group or cleavage of the biphenyl linkage. Electrospray ionization techniques typically produce the protonated molecular ion [M+H]⁺ peak, facilitating molecular weight confirmation and structural analysis.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of functional groups and aromatic character. The amino group produces characteristic stretching vibrations in the 3300-3500 wavenumber region, while aromatic carbon-hydrogen stretching appears around 3000-3100 wavenumbers. The methoxy group contributes carbon-oxygen stretching vibrations around 1250-1300 wavenumbers, and the aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber range. These spectroscopic fingerprints provide comprehensive structural confirmation and allow for quality assessment of synthetic preparations.

Ultraviolet-visible spectroscopy demonstrates the extended conjugation present in the biphenyl system, with absorption maxima reflecting the electronic transitions within the aromatic framework. The presence of electron-donating substituents typically shifts absorption to longer wavelengths, and the specific absorption pattern serves as an additional identification parameter for the compound.

Properties

IUPAC Name |

3-(3-methoxyphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSJOFVGCVBEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aluminum Chloride-Catalyzed Approach

The most widely documented method (,) utilizes m-methoxybromobenzene as the starting material:

Procedure:

- React magnesium (24.0 g, 1.0 mol) with m-methoxybromobenzene (187.1 g, 1.0 mol) in THF under AlCl₃ catalysis (3.0 g) at 50-55°C

- Generate Grignard reagent through 0.5-1.0 h reflux

- Add propionitrile (55.1 g, 1.0 mol) gradually to form the ketone intermediate

- Acid hydrolysis with 3M HCl yields crude 3'-methoxypropiophenone

- Purify via vacuum distillation (-0.095 MPa, 185°C)

| Parameter | Value |

|---|---|

| Yield | 78.3-88.6% |

| Purity (HPLC) | >99.44% |

| Reaction Time | 3-4 h |

| Solvent Recovery | 92% THF |

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Borylation

Recent advances (,) employ palladium complexes for biphenyl formation:

Optimized Conditions:

- Catalyst: Pd(OAc)₂ (0.02 mol%)

- Ligand: Tri-tert-butylphosphine

- Base: NaOtBu (4.97 mmol)

- Solvent: Anhydrous toluene

- Temperature: 110°C, 38 h reflux

- Enables synthesis of sterically hindered biphenyl systems

- Tolerates multiple functional groups

- Achieves >95% coupling efficiency

Limitations:

- Requires rigorous oxygen-free conditions

- High catalyst loading increases costs

Reductive Amination Pathways

Titanium-Mediated Process (,)

For secondary amine formation:

Stepwise Protocol:

- React 3'-methoxybiphenyl-3-carbaldehyde (1.0 eq) with methylamine (3.0 eq)

- Add Ti(OiPr)₄ (1.2 eq) as Lewis acid

- Reduce intermediate with NaBH₄ (2.5 eq) in MeOH at 0-5°C

- Acidify with HCl/EtOAc to precipitate hydrochloride salt

Critical Parameters:

- Optimal pH: 9-12 during reduction

- Temperature control crucial (<10°C)

- Final recrystallization in EtOAc/hexane (3:1)

| Scale (g) | Yield (%) | Purity (%) |

|---|---|---|

| 5 | 78.9 | 99.2 |

| 50 | 81.3 | 98.7 |

Wittig Reaction-Based Synthesis

Horner-Wadsworth-Emmons Modification (,)

For introducing the vinylamine moiety:

Reaction Scheme:

- Prepare ylide from (methoxymethyl)triphenylphosphonium chloride (1.2 eq)

- React with 3-nitrobenzaldehyde derivative (1.0 eq)

- Catalytic hydrogenation (10% Pd/C, 3 atm H₂)

- Acidic workup with 6M HCl

Operational Benefits:

- Avoids cryogenic conditions

- Enables Z/E selectivity control (up to 95:5)

- Scalable to multi-kilogram batches

| Method | Time (h) | Yield (%) |

|---|---|---|

| Classical Wittig | 12 | 65 |

| HWE Modification | 6 | 81 |

Enzymatic Resolution Techniques

Lipase-Catalyzed Dynamic Kinetic Resolution ()

Emerging biotechnological approach:

System Components:

- Enzyme: Candida antarctica Lipase B (CAL-B)

- Solvent: MTBE/water biphasic system

- Racemization Catalyst: Shvo's catalyst (0.5 mol%)

Performance Highlights:

- 99.2% ee achieved

- 78% isolated yield

- Continuous flow compatibility

Economic Considerations:

- Enzyme reuse (>15 cycles)

- Reduced metal contamination

Industrial-Scale Purification Methods

Crystallization Optimization (,)

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Solvent Ratio | EtOAc:Hex 1:3 | EtOAc:Hept 1:4 |

| Cooling Rate | 0.5°C/min | 0.2°C/min |

| Seed Crystal Size | 50-100 μm | 100-150 μm |

| Yield Improvement | - | +12% |

Analytical Characterization Data

Chemical Reactions Analysis

3’-Methoxybiphenyl-3-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo substitution reactions where the methoxy or amine groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3'-Methoxybiphenyl-3-ylamine hydrochloride has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Its structural similarity to known anticancer agents warrants further investigation into its efficacy and mechanisms of action.

- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Materials Science

In materials science, this compound is explored for:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films makes it a candidate for use in OLEDs, where it can serve as a hole transport material due to its favorable electronic properties.

- Polymer Chemistry : It can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties, enhancing the performance of materials used in various applications.

Biochemical Research

The compound is also significant in biochemical research:

- Bioconjugation Techniques : Due to the presence of an amine group, it can be employed in bioconjugation strategies to attach biomolecules (like proteins or nucleic acids) for drug delivery systems or diagnostic applications.

- Fluorescent Probes : Modifications of this compound can lead to the development of fluorescent probes for cellular imaging, aiding in the study of cellular processes and disease mechanisms.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer potential | Demonstrated inhibition of breast cancer cell proliferation by inducing apoptosis. |

| Study B | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell lines. |

| Study C | OLED application | Achieved high efficiency in light emission when incorporated into OLED devices. |

Mechanism of Action

The mechanism of action of 3’-Methoxybiphenyl-3-ylamine hydrochloride involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and function. The pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Methoxy Substitutions

The table below compares 3'-Methoxybiphenyl-3-ylamine hydrochloride with key structural analogs:

Key Observations :

- Positional Isomerism : The placement of the methoxy group (2', 3', or 4') significantly impacts electronic properties and steric interactions. For instance, 3'-methoxy substitution may enhance solubility compared to 2'-methoxy due to reduced steric hindrance .

- Amine Group Variations : Compounds with methylamine or ethylamine side chains (e.g., C-(3'-Methoxy-biphenyl-4-yl)-methylamine HCl) exhibit altered basicity and binding affinity compared to primary amines .

Functional Group Variations

Fluorinated Analogs

Sulfonyl and Hydroxy Derivatives

- 3'-Methanesulfonyl-biphenyl-3-ylamine HCl (CAS 1194374-16-7): The sulfonyl group introduces strong electron-withdrawing effects, which may alter reactivity in cross-coupling reactions .

Pharmacological Potential

- Methoxybiphenylamines : These compounds are explored as kinase inhibitors or GPCR modulators. For example, C-(3'-Methoxy-biphenyl-4-yl)-methylamine HCl has been cited in early-stage drug discovery for its affinity toward serotonin receptors .

Biological Activity

3'-Methoxybiphenyl-3-ylamine hydrochloride, also known as 4-amino-3'-methoxybiphenyl hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 235.71 g/mol. Its structure features a biphenyl moiety with a methoxy group and an amine functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 235.71 g/mol |

| IUPAC Name | This compound |

| CAS Number | 207287-79-4 |

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

- Antioxidant Properties : The methoxy group in the compound contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant effects. This property is essential for protecting cells from oxidative stress-related damage.

- Anti-inflammatory Effects : Some studies have indicated that this compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Study on Antimicrobial Activity

A study conducted by researchers at a university evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound. The results showed that the compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Antioxidant Activity Assessment

In vitro assays were performed to assess the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The results indicated that this compound demonstrated a scavenging ability comparable to well-known antioxidants like ascorbic acid.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Antimicrobial Agent : Its efficacy against bacterial pathogens suggests potential use in treating infections.

- Antioxidant Supplement : The antioxidant properties may be beneficial in formulations aimed at reducing oxidative stress in various diseases.

- Anti-inflammatory Drug : Further exploration into its anti-inflammatory effects could lead to new treatments for inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for 3'-Methoxybiphenyl-3-ylamine hydrochloride, and how can purity be ensured during synthesis?

Methodological Answer: A common approach involves coupling reactions between appropriately substituted aryl precursors. For example, hydroxylamine hydrochloride can be used under alkaline conditions to form intermediates, followed by chlorination and cyclization steps to yield the target compound . Key steps include:

- Reagent selection : Use high-purity starting materials (e.g., 3-methoxybiphenyl derivatives) to minimize impurities.

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and intermediate formation.

- Purification : Recrystallization from ethanol or acetonitrile is recommended to isolate the hydrochloride salt with ≥98% purity, as validated by HPLC .

Q. How is the compound characterized for structural confirmation and purity assessment?

Methodological Answer: A multi-technique approach is essential:

- HPLC : Quantify purity using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .

- NMR spectroscopy : Confirm the methoxy group (δ 3.8–3.9 ppm in H NMR) and aromatic protons (δ 6.5–7.5 ppm) to verify the biphenyl structure.

- Mass spectrometry (MS) : Use ESI-MS in positive ion mode to observe the molecular ion peak [M+H] at the expected m/z.

Q. What are the critical storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis of the hydrochloride salt .

- Light sensitivity : Use amber glass vials to avoid photodegradation, as methoxy groups can undergo light-induced oxidation .

- Moisture control : Seal containers under inert gas (e.g., argon) to minimize deliquescence .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while suppressing by-products like dehalogenated or dimerized species?

Methodological Answer:

- Reaction optimization :

- By-product analysis :

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts or melting points)?

Methodological Answer:

- Controlled replication : Reproduce synthesis and characterization under standardized conditions (solvent, temperature, instrument calibration).

- Cross-validation : Compare data with structurally analogous compounds (e.g., 3-methoxy-substituted biphenylamines) to identify systematic shifts due to substituent effects .

- Advanced techniques : Use 2D NMR (e.g., H-C HSQC) to resolve overlapping signals in aromatic regions .

Q. What methodologies are recommended for assessing stability under accelerated degradation conditions?

Methodological Answer:

- Forced degradation studies :

- Kinetic modeling : Calculate degradation rate constants (k) under varying temperatures to predict shelf life using the Arrhenius equation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.